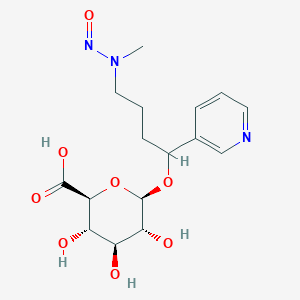

4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol glucuronide

Overview

Description

4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol glucuronide is a metabolite of nitrosamine 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone, which is a carcinogen responsible for inducing lung cancer in smokers . It’s also known as NNK .

Synthesis Analysis

The synthesis of this compound involves enzymatic production and its reaction with DNA . The species is small enough that its properties may be probed using sophisticated model chemistries .Molecular Structure Analysis

The molecular structure of this compound has been explored using Kohn–Sham density functional theory and coupled cluster theory . The analyses suggest a relatively weak carbon–nitrogen bond and a robust nitrogen–nitrogen interaction .Chemical Reactions Analysis

The chemical reactions of this compound involve its reaction with DNA bases and phosphate groups, producing pyridyloxobutyl (POB) adducts . These reactions are considered an important early step in carcinogenesis .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound have been explored using sophisticated model chemistries . The analyses suggest a relatively weak carbon–nitrogen bond and a robust nitrogen–nitrogen interaction .Scientific Research Applications

Biomarker of Tobacco Exposure : NNAL glucuronide is a valuable biomarker for assessing tobacco exposure due to its stability in urine samples stored under various conditions (Xia & Bernert, 2010). Its presence in urine is a direct indicator of exposure to tobacco-specific nitrosamines, specifically NNK.

Genetic Variability in Metabolism : Studies have shown that genetic variations, such as polymorphisms in UDP-Glucuronosyltransferase genes, can affect the rate of NNAL glucuronidation, indicating a genetic basis for interindividual variability in tobacco carcinogen detoxification (Wiener et al., 2004).

Determining Absolute Configuration : Research on NNAL glucuronide has also focused on determining the absolute configuration of metabolically formed NNAL, which is crucial for understanding its role in tobacco-related carcinogenesis (Hecht, Spratt, & Trushin, 2000).

Implications in Lung Cancer Risk : The metabolic pathways of NNAL glucuronide, including its formation and detoxification, are significant in the context of lung cancer risk among smokers. Variations in glucuronidation rates, influenced by genetic factors such as the UGT2B17 gene deletion, have been associated with differing risks for lung cancer (Gallagher et al., 2007).

Correlation with Cancer Development : Urinary levels of NNAL glucuronide have been directly linked with the development of lung cancer in humans, suggesting a strong correlation between NNK exposure and lung cancer risk (Yuan et al., 2009).

Characterization of Metabolic Pathways : Studies have characterized the metabolic pathways of NNAL glucuronide in different species, providing insights into species-specific differences and potential implications for human health risk assessment (Carmella et al., 2002).

Role in Detoxification and Carcinogenesis : Research into the transport and excretion of NNAL glucuronide has helped in understanding the mechanisms of detoxification of tobacco-specific carcinogens and their role in the etiology of lung and other cancers (Leslie et al., 2001).

Assessment of Tobacco-Related Harm : NNAL glucuronide has been utilized in assays to measure biological exposure to NNK, thereby aiding in the assessment of tobacco-related harm and the effectiveness of smoking reduction strategies (Lu et al., 2016).

Mechanism of Action

Target of Action

It is known that it is a derivative of the tobacco-specific nitrosamine 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (nnk), which is among the most potent carcinogens associated with lung cancer .

Biochemical Pathways

Given its relationship to NNK, it may be involved in the same carcinogenic mechanisms that lead to the development, progression, and outcomes of lung cancer .

Result of Action

As a derivative of NNK, it may contribute to the development and progression of lung cancer .

Action Environment

It is known that tobacco usage is a major risk factor in the development, progression, and outcomes for lung cancer , suggesting that exposure to tobacco smoke may influence the action of this compound.

Safety and Hazards

Properties

IUPAC Name |

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[4-[methyl(nitroso)amino]-1-pyridin-3-ylbutoxy]oxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O8/c1-19(18-25)7-3-5-10(9-4-2-6-17-8-9)26-16-13(22)11(20)12(21)14(27-16)15(23)24/h2,4,6,8,10-14,16,20-22H,3,5,7H2,1H3,(H,23,24)/t10?,11-,12-,13+,14-,16+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNPUXTWHFSLCDT-BBYIEOQPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCC(C1=CN=CC=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(CCCC(C1=CN=CC=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30927079 | |

| Record name | 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30927079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

385.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131119-04-5 | |

| Record name | 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol glucuronide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131119-04-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131119045 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30927079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of NNAL-Gluc as a biomarker in tobacco research?

A1: NNAL-Gluc, found in urine, serves as a valuable biomarker for assessing exposure to NNK, a potent carcinogen found in tobacco products. [, ] Elevated levels of NNAL-Gluc indicate higher exposure to NNK, which is linked to an increased risk of certain cancers, particularly lung cancer. [, ] Measuring NNAL-Gluc levels allows researchers to evaluate the effectiveness of smoking cessation programs and study the impact of different tobacco control measures. [] Additionally, research has shown that the ratio of NNAL-Gluc to its free form, NNAL, can be indicative of cancer risk. []

Q2: How can dietary interventions impact NNAL metabolism, and what does this suggest about cancer prevention?

A2: Research has shown that phenethyl isothiocyanate (PEITC), a compound found in cruciferous vegetables, can significantly inhibit NNK-induced lung tumorigenesis in rats. [] PEITC achieves this by altering NNK metabolism, leading to a significant increase in urinary excretion of NNAL and NNAL-Gluc. [] This increase in NNAL-Gluc excretion suggests that PEITC promotes the detoxification of NNK, potentially reducing its carcinogenic effects. These findings highlight the potential of dietary interventions in mitigating cancer risks associated with tobacco smoke.

Q3: Are there variations in exposure to harmful compounds based on cigarette brand selection?

A3: Yes, research suggests that smokers of discount brand cigarettes exhibit higher levels of certain harmful tobacco smoke constituents compared to those who smoke premium brands. [] Specifically, discount brand smokers displayed significantly elevated levels of NNAL-Gluc, along with other carcinogenic and toxic compounds. [] This difference highlights the potential for varying health risks associated with different cigarette choices, even within the broader category of smokers.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[[(2R,3S,4R,5R)-5-(6-amino-2-azidopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B237572.png)

![N-[4-[4-(4-chlorobenzoyl)piperazin-1-yl]phenyl]benzamide](/img/structure/B237589.png)

![2-chloro-N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]nicotinamide](/img/structure/B237592.png)

![N-[4-[4-(4-chlorobenzoyl)piperazin-1-yl]phenyl]-3,4-dimethoxybenzamide](/img/structure/B237593.png)

![N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-N'-propionylthiourea](/img/structure/B237598.png)

![N-[3-chloro-2-(1-piperidinyl)phenyl]nicotinamide](/img/structure/B237603.png)

![[[(2R,3S,5R)-5-[5-[(E)-3-[(4-azidobenzoyl)amino]prop-1-enyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B237615.png)

![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-methoxybenzamide](/img/structure/B237633.png)